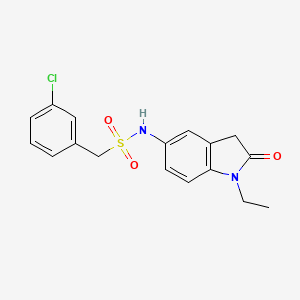

1-(3-氯苯基)-N-(1-乙基-2-氧代吲哚林-5-基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

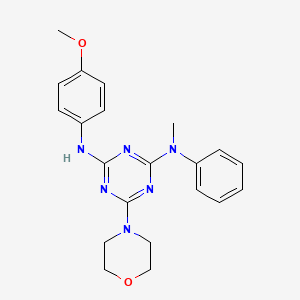

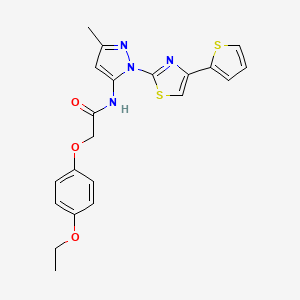

The compound "1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide" is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide moiety attached to a methane group. The structure of this compound suggests that it is a part of a broader class of compounds that have been studied for various properties, including their conformation, self-association, and potential biological activity.

Synthesis Analysis

Although the specific synthesis of "1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide" is not detailed in the provided papers, similar compounds such as "N-(3,4-Dichlorophenyl)methanesulfonamide" and "N-(2,4-Dichlorophenyl)methanesulfonamide" have been synthesized and studied. These compounds typically involve the formation of an amide bond between the sulfonamide group and an aromatic ring, which in the case of the compound would be a 3-chlorophenyl group and an indolinone derivative .

Molecular Structure Analysis

The molecular structure of related compounds shows that the conformation of the N-H bond can vary, being syn to certain substituents on the aromatic ring. This conformation affects the overall geometry of the molecule and can influence its ability to form hydrogen bonds and other intermolecular interactions . For the compound , the presence of the 3-chlorophenyl and indolinone groups would likely result in a unique conformation that could be studied using similar methods.

Chemical Reactions Analysis

The reactivity of methanesulfonamide derivatives often involves the amide N-H bond, which can participate in hydrogen bonding. In the case of "trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide," the compound forms cyclic dimers in solution and chain associates in the crystal state through hydrogen bonding between the NH and C=O groups. The reactivity with acids has also been observed, where stronger acids can protonate the carbonyl group, while weaker acids form solvate H-complexes . Similar reactions could be expected for "1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide," particularly in terms of hydrogen bonding and interaction with acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of chloro substituents and the specific conformation of the N-H bond can affect the molecule's dipole moment, solubility, and potential for forming dimers or higher-order structures. The bond parameters, such as bond lengths and torsion angles, are generally similar within this class of compounds, but slight variations can occur due to different substituents . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications in various fields, including pharmaceuticals.

科学研究应用

分子结构和晶体学

对氨氯地平甲磺酸盐一水合物等化合物的研究揭示了分子结构分析在理解复杂分子的性质和相互作用中的重要性。该研究展示了氢键如何促进稳定结构的形成,这对于设计具有所需性质的药物至关重要 (Butcher et al., 2006)。

有机合成和催化

对 N-(2,3-二氯苯基)甲磺酰胺等化合物的研究展示了有机合成技术的多样性和催化剂在开发具有潜在治疗应用的新化学实体中的作用 (Gowda, Foro, & Fuess, 2007)。这些方法对于制药行业创建更高效和更有针对性的药物至关重要。

超分子化学和自组装

对源自磺酸膦酸盐配体的二乙基锡基自组装体的研究说明了超分子化学在设计具有特定功能的新型材料中的应用。此类研究为在纳米技术和材料科学中具有应用的先进材料的创建开辟了途径 (Shankar et al., 2011)。

药理学和药物设计

尽管没有直接针对“1-(3-氯苯基)-N-(1-乙基-2-氧代吲哚林-5-基)甲磺酰胺”的具体药理学应用的研究,但对相关磺酰胺化合物的研究提供了有关如何定制这些分子以用于药物开发的见解。例如,磺酸盐衍生物的合成和抗乙酰胆碱酯酶活性突出了磺酰胺在治疗阿尔茨海默病等疾病中的治疗潜力 (Holan, Virgona, & Watson, 1997)。

属性

IUPAC Name |

1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-2-20-16-7-6-15(9-13(16)10-17(20)21)19-24(22,23)11-12-4-3-5-14(18)8-12/h3-9,19H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGUEVXDNXQZFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)

![2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3012428.png)

amino}methyl)benzamide](/img/structure/B3012433.png)

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)